molecular formula C14H10O2S3 B14588482 (Trisulfane-1,3-diyl)bis(phenylmethanone) CAS No. 61268-33-5

(Trisulfane-1,3-diyl)bis(phenylmethanone)

Cat. No.: B14588482
CAS No.: 61268-33-5
M. Wt: 306.4 g/mol
InChI Key: OQQUTVSCNMFMID-UHFFFAOYSA-N
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Description

(Trisulfane-1,3-diyl)bis(phenylmethanone) is a chemical compound that features a unique structure with a trisulfane backbone and phenylmethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trisulfane-1,3-diyl)bis(phenylmethanone) typically involves the reaction of phenylmethanone derivatives with trisulfane precursors. One common method includes the use of polysulfide salts, which are acidified to produce trisulfane . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently.

Industrial Production Methods

Industrial production of (Trisulfane-1,3-diyl)bis(phenylmethanone) may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Trisulfane-1,3-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into simpler sulfide compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the phenylmethanone groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenylmethanone derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

(Trisulfane-1,3-diyl)bis(phenylmethanone) has several scientific research applications:

Mechanism of Action

The mechanism by which (Trisulfane-1,3-diyl)bis(phenylmethanone) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trisulfane backbone allows for the formation of reactive intermediates that can modify biological molecules, leading to various biological effects . The pathways involved include oxidative stress responses and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Trisulfane-1,3-diyl)bis(phenylmethanone) is unique due to its combination of a trisulfane backbone and phenylmethanone groups, which confer distinct chemical and biological properties

Properties

CAS No.

61268-33-5

Molecular Formula

C14H10O2S3

Molecular Weight

306.4 g/mol

IUPAC Name

S-(benzoyldisulfanyl) benzenecarbothioate

InChI

InChI=1S/C14H10O2S3/c15-13(11-7-3-1-4-8-11)17-19-18-14(16)12-9-5-2-6-10-12/h1-10H

InChI Key

OQQUTVSCNMFMID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SSSC(=O)C2=CC=CC=C2

Origin of Product

United States

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